N,N'-(4-methyl-1,3-phenylene)di(4-biphenylcarboxamide)
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Overview
Description
“N,N’-(4-methyl-1,3-phenylene)di(4-biphenylcarboxamide)” is a chemical compound with the molecular formula C15H10N2O4 . It is also known as “N,N’-(4-Methyl-1,3-phenylene)bismaleimide” and has a CAS number of 6422-83-9 .
Synthesis Analysis
The synthesis of “N,N’-(4-methyl-1,3-phenylene)di(4-biphenylcarboxamide)” involves several stages. One method involves the reaction of nucleophilic nitro substitution of 4-nitrophthalonitrile with 5‑methylresorcinol (orcinol) potassium salt and subsequent hydrolysis of the nitrile groups . Another method involves the reaction of crushed maleic anhydride with m-phenylenediamine in acetone, followed by the addition of acetic anhydride, triethylamine, and magnesium acetate tetrahydrate .Molecular Structure Analysis
The molecular structure of “N,N’-(4-methyl-1,3-phenylene)di(4-biphenylcarboxamide)” can be represented by the SMILES stringCc1ccc (cc1N2C (=O)C=CC2=O)N3C (=O)C=CC3=O
.
Properties
IUPAC Name |
N-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O2/c1-23-12-21-30(34-32(36)28-17-13-26(14-18-28)24-8-4-2-5-9-24)22-31(23)35-33(37)29-19-15-27(16-20-29)25-10-6-3-7-11-25/h2-22H,1H3,(H,34,36)(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJHGMCEZADOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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